N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline
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Overview
Description
N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, nitro groups, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The key steps include:
Formation of the Cyclohexene Derivative: This involves the alkylation of cyclohexene with isopropyl groups under acidic conditions.
Coupling Reaction: The final step involves the coupling of the cyclohexene derivative with the dinitroaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfonic acids, Lewis acids.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-benzene
- **N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-toluene
- **N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-xylene
Uniqueness
N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline is unique due to its specific combination of functional groups and structural features. The presence of both nitro groups and a cyclohexene ring in the same molecule provides a distinct reactivity profile, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5113-68-8 |
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Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
N-[(5-methyl-2-propan-2-ylcyclohex-2-en-1-ylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H20N4O4/c1-10(2)13-6-4-11(3)8-15(13)18-17-14-7-5-12(19(21)22)9-16(14)20(23)24/h5-7,9-11,17H,4,8H2,1-3H3 |
InChI Key |
AXSZIJZJRXUSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1)C(C)C |
Origin of Product |
United States |
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